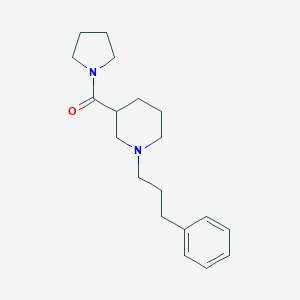![molecular formula C19H30N2O B247441 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine and morpholine families and has been studied for its potential use in scientific research.
作用機序
The exact mechanism of action of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as an antagonist at the dopamine D2 receptor. This activity may contribute to its psychoactive effects, which include altered perception, mood, and cognition.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine for scientific research is its potential to selectively target specific receptors in the brain, which could aid in the development of new treatments for neurological disorders. However, its psychoactive effects may also pose a risk to researchers and require careful handling and monitoring. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several potential future directions for research on 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine. One area of interest is its potential use as a tool for studying the function of specific receptors in the brain and their role in various physiological and behavioral processes. Additionally, further research is needed to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and addiction. Finally, more studies are needed to fully understand its safety profile and potential risks.
合成法
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylpiperidin-4-one with 2,6-dimethylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in a variety of physiological and behavioral processes, including mood regulation, cognition, and perception.
特性
分子式 |
C19H30N2O |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
2,6-dimethyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H30N2O/c1-15-5-4-6-18(11-15)14-20-9-7-19(8-10-20)21-12-16(2)22-17(3)13-21/h4-6,11,16-17,19H,7-10,12-14H2,1-3H3 |
InChIキー |
RFICDTUWEKXGIT-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)